molecular formula C17H27NO4S B2853235 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide CAS No. 1396790-89-8

3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Cat. No.: B2853235
CAS No.: 1396790-89-8
M. Wt: 341.47
InChI Key: RVEURNCAFRLANU-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzamide core with diethoxy and methylthio groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. Key reactions include:

  • Esterification: Ethanolysis of the carboxylic acid group to introduce ethoxy groups.

  • Thiolation: Introduction of the methylthio group via nucleophilic substitution.

  • Reduction: Conversion of the carbonyl group to a hydroxyl group using reducing agents.

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.

  • Reduction: Reduction of the benzamide group to an amine.

  • Substitution: Replacement of the ethoxy groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Utilizing nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.

  • Amines: Produced from the reduction of the benzamide group.

  • Substituted Benzamides: Formed by the substitution of ethoxy groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to inflammation, oxidation, and cellular signaling.

Comparison with Similar Compounds

  • 3,4-Diethoxybenzamide: Lacks the methylthio and hydroxyl groups.

  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide: Lacks the diethoxy groups.

  • 3,4-Diethoxy-N-(2-hydroxyethyl)benzamide: Different hydroxyl group.

Uniqueness: 3,4-Diethoxy-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is unique due to its combination of ethoxy, methylthio, and hydroxyl groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

3,4-diethoxy-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-5-21-14-8-7-13(11-15(14)22-6-2)16(19)18-12-17(3,20)9-10-23-4/h7-8,11,20H,5-6,9-10,12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEURNCAFRLANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC(C)(CCSC)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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